REACTION_CXSMILES
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CNC.[Br:4][C:5]1[CH:6]=[CH:7][C:8]2[N:9]([N:11]=[C:12]([N:14]3[CH2:19]COC[CH2:15]3)[N:13]=2)[CH:10]=1>>[Br:4][C:5]1[CH:6]=[CH:7][C:8]2[N:9]([N:11]=[C:12]([N:14]([CH3:19])[CH3:15])[N:13]=2)[CH:10]=1
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CNC
|
Name
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Quantity
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0.65 g
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Type
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reactant
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Smiles
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BrC=1C=CC=2N(C1)N=C(N2)N2CCOCC2
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
this compound was prepared
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Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC=2N(C1)N=C(N2)N(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |